molecular formula C10H6BrF2NO2 B1414223 3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid CAS No. 1805592-78-2

3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid

Cat. No. B1414223
CAS RN: 1805592-78-2
M. Wt: 290.06 g/mol
InChI Key: JBLCOOBAFCOOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid, commonly referred to as BCDMFPA, is an organobromine compound. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. BCDMFPA is used in a variety of scientific research applications, including as a reagent for organic synthesis and as a probe for biological studies.

Scientific Research Applications

BCDMFPA is used in a variety of scientific research applications, including as a reagent for organic synthesis and as a probe for biological studies. It has been used for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a fluorescent probe for the detection of proteins and other biomolecules.

Mechanism of Action

BCDMFPA is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. By inhibiting this enzyme, BCDMFPA can increase the levels of acetylcholine in the brain, resulting in increased alertness and enhanced cognitive performance.
Biochemical and Physiological Effects
BCDMFPA has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of acetylcholine in the brain, resulting in improved memory and learning. It has also been shown to increase the levels of dopamine and norepinephrine, resulting in increased alertness and improved mood. Additionally, BCDMFPA has been shown to reduce inflammation in the brain and improve cognitive function in patients with Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

BCDMFPA has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easily synthesized from readily available starting materials. Additionally, it is a relatively stable compound, making it ideal for use in long-term experiments. However, BCDMFPA is a relatively toxic compound, and it should be handled with caution.

Future Directions

BCDMFPA has a wide range of potential applications in scientific research. It could be used as a probe for the detection of proteins and other biomolecules, as well as for the synthesis of pharmaceuticals, pesticides, and dyes. Additionally, it could be used to study the effects of acetylcholinesterase inhibition on cognitive performance and mood. Finally, it could be used to study the effects of inflammation on cognitive function in patients with Alzheimer’s disease.

properties

IUPAC Name

2-[3-bromo-6-cyano-2-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-7-2-1-5(4-14)6(3-8(15)16)9(7)10(12)13/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLCOOBAFCOOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)CC(=O)O)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid
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3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid
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3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid

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